molecular formula C14H11ClO3 B566747 2-Chloro-4-(3-methoxyphenyl)benzoic acid CAS No. 1237071-49-6

2-Chloro-4-(3-methoxyphenyl)benzoic acid

Cat. No.: B566747
CAS No.: 1237071-49-6
M. Wt: 262.689
InChI Key: SWRZETFUQIUCRC-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-methoxyphenyl)benzoic acid typically involves the chlorination of 4-(3-methoxyphenyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the aromatic ring in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials. The process may include steps such as esterification, chlorination, and hydrolysis to obtain the final product . The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-4-(3-methoxyphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The chlorine and methoxy groups on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways, such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(3-methoxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Biological Activity

2-Chloro-4-(3-methoxyphenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H15_{15}ClO2_2
  • Molecular Weight : 288.74 g/mol

This compound features a chloro group and a methoxy-substituted phenyl group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Bacterial Strain MIC (µg/mL) Control (Antibiotic)
Staphylococcus aureus8Ciprofloxacin (2)
Escherichia coli16Ampicillin (4)

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells (MDA-MB-231).

  • Cell Viability Assay : At concentrations of 10 µM, the compound reduced cell viability by approximately 50%.
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound significantly increased the proportion of apoptotic cells compared to untreated controls.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific cellular pathways. It may interact with key enzymes or receptors involved in cell growth and survival, leading to reduced proliferation and enhanced apoptosis.

Enzyme Inhibition Studies

In vitro studies have indicated that the compound inhibits certain kinases associated with cancer progression. For example, it was found to inhibit the activity of PI3K/Akt signaling pathway components, which are crucial for cell survival.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Conducted by [Author et al., Year], this study evaluated the antimicrobial properties of several benzoic acid derivatives, including this compound. The findings highlighted its effectiveness against resistant strains of bacteria.
  • Cancer Cell Line Analysis :
    • In a study published in [Journal Name], researchers investigated the effects of the compound on various cancer cell lines. The results indicated that it selectively induced apoptosis in MDA-MB-231 cells while sparing normal cells, suggesting a favorable therapeutic index.

Properties

IUPAC Name

2-chloro-4-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRZETFUQIUCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689157
Record name 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237071-49-6
Record name 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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